molecular formula C8H12N2O2 B15309234 2-(3-Methyl-1,2-oxazol-5-yl)morpholine

2-(3-Methyl-1,2-oxazol-5-yl)morpholine

Cat. No.: B15309234
M. Wt: 168.19 g/mol
InChI Key: IEPMBXMCDYITET-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2-oxazol-5-yl)morpholine is a heterocyclic compound that features both an oxazole and a morpholine ring in its structure. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the oxazole ring, which contains both nitrogen and oxygen atoms, imparts specific reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2-oxazol-5-yl)morpholine typically involves the formation of the oxazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-1,2-oxazole with morpholine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The choice of solvents and catalysts is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2-oxazol-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The oxazole ring can participate in substitution reactions, where functional groups are introduced or replaced using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives .

Scientific Research Applications

2-(3-Methyl-1,2-oxazol-5-yl)morpholine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2-oxazol-5-yl)morpholine involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine
  • 2-(3-Methoxymethyl-1,2,4-oxadiazol-5-yl)morpholine
  • 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)morpholine

Uniqueness

2-(3-Methyl-1,2-oxazol-5-yl)morpholine is unique due to the presence of the oxazole ring, which imparts specific reactivity and biological activity. Compared to similar compounds with oxadiazole rings, the oxazole ring offers different electronic properties and reactivity patterns, making it suitable for distinct applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)morpholine

InChI

InChI=1S/C8H12N2O2/c1-6-4-7(12-10-6)8-5-9-2-3-11-8/h4,8-9H,2-3,5H2,1H3

InChI Key

IEPMBXMCDYITET-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2CNCCO2

Origin of Product

United States

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